7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at position 7, a bromo group at position 6, a methyl group at position 5, and a carbonitrile group at position 3. The molecular formula of this compound is C8H6BrN5, and it has a molecular weight of 252.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions for several hours, depending on the specific aminoazole used . Another method involves the use of multicomponent reactions, which provide a regio- and chemoselective formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group at position 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted derivatives, while cyclization reactions can produce fused ring systems with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound’s unique structure allows it to interact with various biological targets, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-bromo-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar structure but differs in the presence of a methylene group instead of a methyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has nitro groups at positions 3 and 6 and amino groups at positions 5 and 7.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has nitro groups at positions 3 and 6 and an amino group at position 5, with a carbonyl group at position 7.
Uniqueness
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which includes an amino group at position 7, a bromo group at position 6, a methyl group at position 5, and a carbonitrile group at position 3. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific research applications .
Properties
IUPAC Name |
7-amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5/c1-4-6(9)7(11)14-8(13-4)5(2-10)3-12-14/h3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBYBKDGCJVOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1Br)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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